3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one
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Overview
Description
3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 3-methyl-5-phenylpentan-1-one with 1-(prop-2-yn-1-yl)piperazine under specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted piperazines or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.
Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could serve as a lead compound in drug discovery, particularly for conditions related to its molecular targets.
Industry: Industrially, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique structure may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one exerts its effects involves its interaction with specific molecular targets. The phenyl group may engage in π-π interactions, while the piperazine ring can form hydrogen bonds with biological molecules. The prop-2-ynyl group may participate in alkyne chemistry, leading to the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
3-Methyl-5-phenylpentan-1-one
1-(Prop-2-yn-1-yl)piperazine
3-Phenyl-2-propyn-1-ol
Uniqueness: 3-Methyl-5-phenyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-1-one stands out due to its combination of a phenyl group, a piperazine ring, and a prop-2-ynyl group. This unique structure provides it with distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
3-methyl-5-phenyl-1-(4-prop-2-ynylpiperazin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-3-11-20-12-14-21(15-13-20)19(22)16-17(2)9-10-18-7-5-4-6-8-18/h1,4-8,17H,9-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEJMFPBNVVKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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